![molecular formula C15H10O B11895657 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C15H10O. It is a derivative of biphenyl, featuring an ethynyl group and an aldehyde group attached to the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of 2’-Ethynyl-[1,1’-biphenyl]: This can be achieved through a Sonogashira coupling reaction, where 2-bromo-[1,1’-biphenyl] reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2’-Ethynyl-[1,1’-biphenyl].
Formylation: The final step involves the formylation of 2’-Ethynyl-[1,1’-biphenyl] using a Vilsmeier-Haack reaction, where the compound reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) under mild conditions.
Major Products
Oxidation: 2’-Ethynyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Ethynyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde involves its reactivity due to the presence of both the ethynyl and aldehyde groups. The ethynyl group can undergo addition reactions, while the aldehyde group can participate in nucleophilic addition and condensation reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethynyl-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Contains a bromine atom instead of an ethynyl group, leading to different reactivity patterns.
2’-Ethynyl-[1,1’-biphenyl]-2-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of the ethynyl and aldehyde groups on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H10O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(2-ethynylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H10O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h1,3-11H |
Clave InChI |
QIXORMWWCPPJNW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



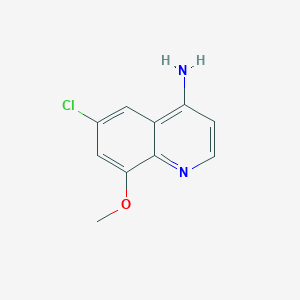
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
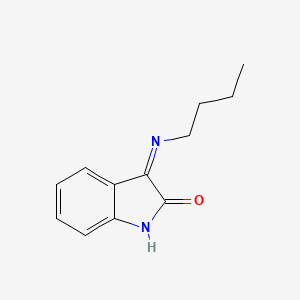
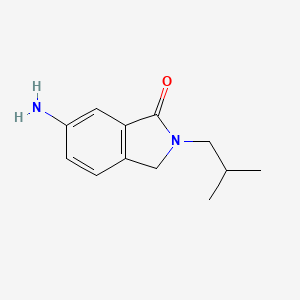


![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)


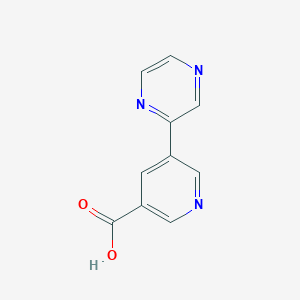
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
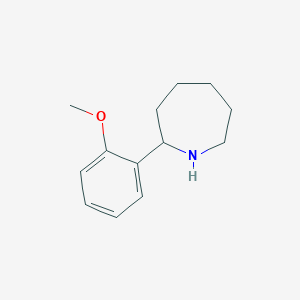
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
